6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL is a chemical compound of interest in medicinal chemistry and organic synthesis. It belongs to the class of pyridine derivatives, which are characterized by a six-membered aromatic ring containing one nitrogen atom. This specific compound is notable for its trifluoromethoxy group, which can significantly influence its biological activity and chemical properties.
The compound can be synthesized through various organic reactions, leveraging commercially available starting materials. Its synthesis has been documented in scientific literature, highlighting its potential applications in drug discovery and development.
6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL is classified as a pyridine derivative with a hydroxyl functional group. The presence of the trifluoromethoxy group suggests potential applications in pharmaceuticals, particularly in the development of compounds with enhanced biological activity due to the unique electronic properties imparted by the fluorine atoms.
The synthesis of 6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL can be achieved through several methods, including:
The synthesis typically involves the following steps:
The molecular formula for 6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL is . The structure features:
Key structural data include:
6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL can undergo various chemical reactions, including:
The compound's reactivity is influenced by the electron-withdrawing nature of the trifluoromethoxy group, which can enhance electrophilic character at adjacent positions on the pyridine ring.
The mechanism of action for 6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL typically involves interaction with specific biological targets, potentially including enzymes or receptors relevant to pharmacological activity.
While specific data on this compound's mechanism is limited, similar compounds have shown interactions with biological pathways that modulate cellular functions, suggesting potential therapeutic applications.
Physical properties include:
Chemical properties include:
Relevant data indicates that fluorinated compounds often exhibit unique solubility and reactivity profiles due to their electronic characteristics.
6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL has potential applications in:
This compound exemplifies how modifications at specific positions on aromatic systems can lead to significant changes in biological activity, making it a valuable target for further research in medicinal chemistry.
6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL represents an advanced structural motif in modern drug design, integrating three strategically valuable components: a pyridine core, a cyclopropyl group, and a trifluoromethoxy substituent. This compound exemplifies the rational optimization of pharmacophores through substituent engineering to enhance drug-like properties and target engagement. Its emergence coincides with increasing demand for pyridine-based pharmaceuticals, which constitute ~18% of FDA-approved heterocyclic drugs due to their favorable permeability, biochemical potency, and metabolic stability [3]. The simultaneous incorporation of cyclopropyl and trifluoromethoxy groups leverages complementary effects—conformational restriction and enhanced lipophilicity—to address pervasive challenges in medicinal chemistry, including metabolic vulnerability and limited membrane penetration [6].
Pyridine derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and favorable physicochemical properties. The nitrogen-containing heterocycle provides a hydrogen bond acceptor site that facilitates target binding while improving aqueous solubility compared to purely aromatic systems. Approximately 18% of FDA-approved heterocyclic drugs incorporate pyridine or its derivatives, underscoring their therapeutic significance [3]. This prominence stems from several intrinsic advantages:
Table 1: Therapeutic Applications of Representative Pyridine Derivatives
Compound | Therapeutic Category | Key Structural Features | Target |
---|---|---|---|
Isoniazid | Antitubercular | Pyridine-4-carbohydrazide | Mycolic acid synthesis |
Pyridine-4-carbohydrazide derivatives | Multitarget (Antiviral, Anticancer) | Schiff base modifications | Enzyme inhibition [3] |
Imidazole[1,2-a]pyridines | Anticancer (CDK9 inhibitors) | Fused bicyclic system | CDK9 kinase (IC₅₀ = 9.22 nM) |
Computational approaches have accelerated pyridine-based drug discovery, as exemplified by in silico studies of pyridine-4-carbohydrazide derivatives (INH01-INH19). These investigations revealed that strategic substitutions maintain compliance with Lipinski’s Rule of Five and Veber’s Rule while optimizing bioactivity scores across target classes—particularly enzyme inhibitors and kinase inhibitors [3]. Derivatives such as INH03, INH09, and INH19 demonstrated enhanced predicted activity against antibacterial, antiviral, and anticancer targets, validating the pyridine scaffold’s versatility in addressing diverse disease mechanisms [3].
The trifluoromethoxy (–OCF₃) and cyclopropyl groups function as strategic bioisosteres that profoundly influence a molecule’s biological interactions and metabolic fate. Their incorporation into 6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL creates synergistic effects that address multiple optimization parameters simultaneously:
Electron-Withdrawing Influence: Modulates pKa of the pyridine nitrogen and phenolic OH, fine-tuning hydrogen-bonding capacity [10].
Cyclopropyl Effects:
Table 2: Comparative Analysis of Substituent Effects on Drug Properties
Substituent | log P Contribution | Metabolic Stability | Target Affinity Impact | Representative Therapeutics |
---|---|---|---|---|
Trifluoromethoxy | +0.9 to +1.5 | High (CYP450 resistance) | Variable (e.g., enhanced kinase inhibition) | HCV NS5B polymerase inhibitors [6] |
Cyclopropyl | +0.7 | Moderate to high | Improved GPCR/Kinase engagement | Cannabinoid CB1 antagonists [6] |
t-Butyl | +1.8 | Low (oxidative loss) | Increased steric hindrance | - |
Trifluoromethyl-substituted cyclopropanes demonstrate particularly advantageous properties, serving as key building blocks in therapeutic agents targeting viral hepatitis, pain management (non-opioid analgesics), and kinase modulation [6]. Computational ADME profiling of analogous compounds like 4-(trifluoromethyl)pyridin-3-ol (CAS# 936841-71-3) reveals favorable properties: high gastrointestinal absorption (BOILED-Egg model), blood-brain barrier penetration, and minimal P-glycoprotein interactions [10]. These characteristics validate the strategic combination of fluorinated groups with constrained aliphatic systems in advanced pharmacophore design.
Despite significant advances in pyridine derivative design, several research gaps persist in optimizing 6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL and analogous structures:
Co-crystallization with solubility-enhancing coformers
CYP450 Interactions: Fluorinated groups typically reduce CYP450 inhibition risks, but the phenolic OH in this scaffold may enable metabolic conjugation (glucuronidation/sulfation). Current predictive models for 4-(trifluoromethyl)pyridin-3-ol show no significant CYP inhibition [10], though experimental validation remains essential.
Conformational Dynamics: The optimal spatial orientation between the cyclopropyl and trifluoromethoxy groups remains undetermined. Molecular modeling could elucidate preferred dihedral angles for target engagement, informing future synthetic efforts.
Current drug-likeness filters present oversimplification risks, as evidenced by critiques that multiparameter optimization rules (e.g., Lipinski, Veber) may exclude viable compounds with atypical properties [8]. Computational profiling of 6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL analogs reveals excellent compliance with key metrics:
Table 3: Computational ADME/Tox Profiling of Analogous Compounds
Parameter | Value | Prediction Model | Drug-Likeness Implication |
---|---|---|---|
GI Absorption | High | BOILED-Egg | Favorable for oral bioavailability |
BBB Permeability | Yes | BOILED-Egg (yolk) | Potential CNS activity |
CYP1A2/2C19/2C9/2D6/3A4 inhibition | No (all isoforms) | SVM classifiers | Low drug-drug interaction risk |
Skin Permeation (Log Kp) | -6.32 cm/s | QSPR model | Unsuitable for transdermal delivery |
Lipinski Violations | 0 | Pfizer’s Rule of Five | High probability of oral activity |
Future research should prioritize structure-activity relationship (SAR) studies exploring:
These optimization pathways position 6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL as a versatile scaffold for developing therapeutics in oncology (kinase inhibition), infectious diseases (viral polymerase targeting), and CNS disorders (GPCR modulation) [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7